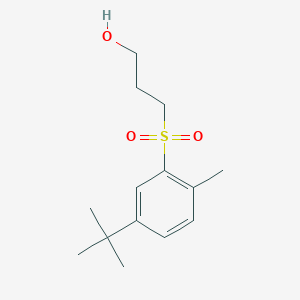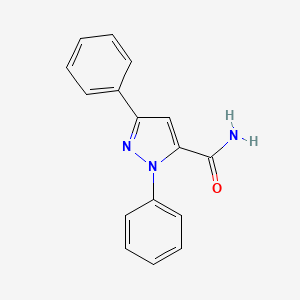
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream targets in the B-cell receptor signaling pathway. By inhibiting BTK activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide disrupts B-cell activation and proliferation, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of lymphoma and leukemia. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has a relatively short half-life, which may limit its efficacy in certain settings. In addition, the optimal dosing and scheduling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in clinical trials is still being investigated.
Zukünftige Richtungen
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide as a therapeutic agent. One area of interest is the combination of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide with other targeted therapies, such as venetoclax, to enhance its anti-tumor activity. Another area of interest is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the identification of biomarkers that predict response to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide could help to guide patient selection and improve clinical outcomes.
Synthesemethoden
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide involves several steps, including the reaction of 4-(4-hydroxypiperidin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to give the desired product.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to the induction of apoptosis in B-cells. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax, in the treatment of chronic lymphocytic leukemia.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-14-18-19-16(23-14)17-15(22)11-3-5-12(6-4-11)20-9-7-13(21)8-10-20/h3-6,13,21H,2,7-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYWMRVQTZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)


![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)